1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine

Medicinal chemistry programs targeting triazolopyrazine-based kinase and BRD4 inhibitors often require lengthy multi-step routes when starting from amino- or hydroxy-pyrazine analogs. (5-Bromo-3-chloropyrazin-2-yl)hydrazine (CAS 850421-08-8) addresses this bottleneck through its reactive hydrazine moiety, enabling direct cyclocondensation with orthoesters or aldehydes to form fused triazolopyrazine cores in fewer steps. Its dihalogenated scaffold provides two distinct handles for sequential functionalization, supporting efficient SAR exploration. • Direct triazolopyrazine formation - reduces synthetic step count and improves overall yield • Orthogonal Br/Cl substitution sites enable controlled, sequential derivatization • Validated in Open Source Malaria antimalarial candidate synthesis • Supplied at ≥95% purity with full analytical documentation (HPLC, NMR); ambient shipping for research quantities

Molecular Formula C4H4BrClN4
Molecular Weight 223.46 g/mol
CAS No. 850421-08-8
Cat. No. B1442700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine
CAS850421-08-8
Molecular FormulaC4H4BrClN4
Molecular Weight223.46 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)NN)Cl)Br
InChIInChI=1S/C4H4BrClN4/c5-2-1-8-4(10-7)3(6)9-2/h1H,7H2,(H,8,10)
InChIKeyLDSVTELDHUQWGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-3-chloropyrazin-2-yl)hydrazine: Chemical Profile & Specifications


1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine (CAS 850421-08-8) is a dihalogenated pyrazine derivative with a hydrazine functional group [1]. It is characterized by a molecular formula of C₄H₄BrClN₄ and a molecular weight of 223.46 g/mol . The compound is typically supplied as a light yellow to beige crystalline solid with commercially available purity levels ranging from 95% to 98+% . It serves primarily as a research chemical and synthetic building block [1].

1-(5-Bromo-3-chloropyrazin-2-yl)hydrazine: Reactivity vs. Pyrazine Analogs


The hydrazine (-NHNH₂) group on the pyrazine ring confers unique reactivity that is not shared by other common analogs like 2-amino- or 2-hydroxy-pyrazines. This moiety enables direct cyclocondensation reactions, for instance with orthoesters or aldehydes, to efficiently form fused heterocycles such as triazolopyrazines [1]. This is a key synthetic route for generating complex molecular scaffolds in medicinal chemistry [2]. Substituting with an amine or alcohol analog would necessitate a completely different, and often more complex, synthetic pathway to achieve the same core structures, potentially impacting step count, yield, and final product purity.

1-(5-Bromo-3-chloropyrazin-2-yl)hydrazine: Procurement Differentiation


1-(5-Bromo-3-chloropyrazin-2-yl)hydrazine: Primary Applications


Triazolopyrazine Scaffolds for Kinase Inhibitor Discovery

This compound is a key intermediate for the synthesis of triazolopyrazine cores, which are being actively investigated as inhibitors of bromodomain-containing proteins (e.g., BRD4) and kinases for potential oncology applications [1] [2]. Its dihalogenated nature provides two distinct sites for sequential functionalization, allowing for efficient diversification of the molecular scaffold [2].

Antimalarial Drug Discovery Building Block

The compound is utilized in medicinal chemistry programs, such as the Open Source Malaria (OSM) initiative, for the synthesis of triazolopyrazine-based antimalarial drug candidates [3]. The bromine and chlorine atoms on the core serve as synthetic handles for introducing diverse substituents, a strategy employed to optimize antimalarial activity [3].

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